molecular formula C19H23N3OS B11093666 2-[(4-tert-butylphenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide

2-[(4-tert-butylphenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide

Cat. No.: B11093666
M. Wt: 341.5 g/mol
InChI Key: VSCWBXNHGSUKDI-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide: is a chemical compound with the molecular formula C20H24N4S. Let’s break down its structure:

  • The carbonyl group (C=O) indicates a ketone functionality.
  • The hydrazine moiety (N-N) suggests the presence of a nitrogen-nitrogen bond .
  • The carbothioamide group (C=S) signifies a thioamide linkage.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible route is the condensation of 4-tert-butylbenzoyl chloride with 4-methylaniline in the presence of a base, followed by hydrazinolysis to introduce the hydrazinecarbothioamide group.

Reaction Conditions:

    4-tert-butylbenzoyl chloride: reacts with in an organic solvent (e.g., dichloromethane or toluene) with a base (such as triethylamine or pyridine) as a catalyst.

  • The hydrazinolysis step typically employs hydrazine hydrate in an alcoholic solvent (e.g., ethanol).

Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and safety.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The carbonyl group can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl or thioamide group is possible.

    Substitution: The compound may participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Nucleophiles like amines or thiols.

Major Products: The specific products depend on reaction conditions and substituents. Potential products include derivatives with modified carbonyl or thioamide groups.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

    Biological Studies: Researchers explore its interactions with enzymes, receptors, or cellular pathways.

    Materials Science: Its reactivity makes it useful for functionalizing surfaces or designing new materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with biological targets, affecting cellular processes. Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

While I don’t have information on direct analogs, comparing it to related compounds (e.g., other hydrazine derivatives or thioamides) can highlight its distinct features.

Properties

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

1-[(4-tert-butylbenzoyl)amino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C19H23N3OS/c1-13-5-11-16(12-6-13)20-18(24)22-21-17(23)14-7-9-15(10-8-14)19(2,3)4/h5-12H,1-4H3,(H,21,23)(H2,20,22,24)

InChI Key

VSCWBXNHGSUKDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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